Tributyl(dec-1-EN-2-YL)stannane
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Overview
Description
Tributyl(dec-1-EN-2-YL)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a dec-1-en-2-yl group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(dec-1-EN-2-YL)stannane can be synthesized through the reaction of tributyltin hydride with dec-1-en-2-yl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of organotin compounds often involves the reduction of tin halides with organometallic reagents. For example, tributyltin chloride can be reduced with lithium aluminum hydride to produce tributyltin hydride, which can then be reacted with dec-1-en-2-yl halides to yield the desired stannane .
Chemical Reactions Analysis
Types of Reactions
Tributyl(dec-1-EN-2-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Radical initiators such as AIBN are used to generate radicals from the stannane.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the butyl groups.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Reduced organic compounds and tin hydrides.
Substitution: Organotin halides and other substituted organotin compounds.
Scientific Research Applications
Tributyl(dec-1-EN-2-YL)stannane has several applications in scientific research:
Chemistry: Used as a reagent in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tributyl(dec-1-EN-2-YL)stannane involves the generation of radicals through homolytic cleavage of the tin-carbon bond. These radicals can then participate in various chemical reactions, including addition to double bonds, hydrogen abstraction, and electron transfer processes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A widely used radical reducing agent.
Tributyl(2-thienyl)stannane: Used in Stille coupling reactions.
Tributyl(prop-2-en-1-yl)stannane: Similar in structure but with a different alkyl group.
Uniqueness
Tributyl(dec-1-EN-2-YL)stannane is unique due to the presence of the dec-1-en-2-yl group, which imparts distinct reactivity and properties compared to other organotin compounds. This unique structure allows it to participate in specific radical reactions and makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
112164-71-3 |
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Molecular Formula |
C22H46Sn |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
tributyl(dec-1-en-2-yl)stannane |
InChI |
InChI=1S/C10H19.3C4H9.Sn/c1-3-5-7-9-10-8-6-4-2;3*1-3-4-2;/h1,4-10H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
AJHIUXWADFEXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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